{[(4-Methylphenyl)methyl]carbamoyl}methyl 6-chloropyridine-3-carboxylate
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Overview
Description
{[(4-Methylphenyl)methyl]carbamoyl}methyl 6-chloropyridine-3-carboxylate is a chemical compound with the molecular formula C16H15ClN2O3 and a molecular weight of 318.76 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(4-Methylphenyl)methyl]carbamoyl}methyl 6-chloropyridine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the carbamoyl intermediate: This step involves the reaction of 4-methylbenzylamine with a suitable carbamoylating agent, such as phosgene or carbonyldiimidazole, to form the {[(4-Methylphenyl)methyl]carbamoyl} intermediate.
Coupling with 6-chloropyridine-3-carboxylic acid: The carbamoyl intermediate is then coupled with 6-chloropyridine-3-carboxylic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
{[(4-Methylphenyl)methyl]carbamoyl}methyl 6-chloropyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom in the pyridine ring can be substituted with nucleophiles like amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
{[(4-Methylphenyl)methyl]carbamoyl}methyl 6-chloropyridine-3-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {[(4-Methylphenyl)methyl]carbamoyl}methyl 6-chloropyridine-3-carboxylate involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
{[(4-Methylphenyl)methyl]carbamoyl}methyl 6-bromopyridine-3-carboxylate: Similar structure but with a bromine atom instead of chlorine.
{[(4-Methylphenyl)methyl]carbamoyl}methyl 6-fluoropyridine-3-carboxylate: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
{[(4-Methylphenyl)methyl]carbamoyl}methyl 6-chloropyridine-3-carboxylate is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. The presence of the chlorine atom can influence its reactivity and interaction with biological targets.
Properties
IUPAC Name |
[2-[(4-methylphenyl)methylamino]-2-oxoethyl] 6-chloropyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3/c1-11-2-4-12(5-3-11)8-19-15(20)10-22-16(21)13-6-7-14(17)18-9-13/h2-7,9H,8,10H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZUUXOQNJKYGLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)COC(=O)C2=CN=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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